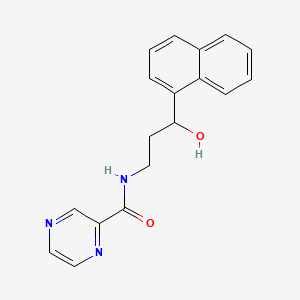

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide, also known as HPPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. HPPPC is a pyrazine derivative that has a unique chemical structure, making it an attractive target for researchers to study its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Enhancing Reductive Cleavage

A study by Ragnarsson et al. (2001) demonstrated the facilitated reduction of aromatic N-benzyl carboxamides, including derivatives from naphthalene and pyrazine. This process involves regiospecific cleavage under mild reductive conditions, yielding nearly quantitative yields of Boc-protected (benzyl)amine, highlighting the compound's utility in synthetic organic chemistry (Ragnarsson et al., 2001).

Crystallographic Studies and Cocrystals

Adalder et al. (2012) explored cocrystals derived from pyrazinecarboxamide and various carboxylic acids, demonstrating the occurrence of amide-amide and acid-acid homosynthons. This study reveals insights into molecular packing and interactions, which are crucial for understanding the material properties of cocrystals (Adalder et al., 2012).

Coordination Compounds and π-π Stacking

Research by Khavasi and Mir Mohammad Sadegh (2014) on mercury coordination compounds using N-(naphthalene-2-yl)pyrazine-2-carboxamide ligand showcases the impact of π-π stacking interactions on supramolecular organization. This study provides valuable insights into the structural assembly and potential applications of coordination compounds (Khavasi & Mir Mohammad Sadegh, 2014).

Antimicrobial Activities

Synthesis studies focusing on derivatives with naphthalene structures have demonstrated promising antibacterial activities. For example, the synthesis of pyrano[2,3-d]pyrimidine and related derivatives by El-Agrody et al. (2000) showed significant results, contributing to the development of new antimicrobial agents (El-Agrody et al., 2000).

Anticancer Evaluation

A study on the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with nucleophiles for anticancer evaluation by Gouhar and Raafat (2015) highlights the potential of naphthalene derivatives in anticancer drug development. This work underscores the importance of novel compound synthesis in identifying potential therapeutic agents (Gouhar & Raafat, 2015).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-17(8-9-21-18(23)16-12-19-10-11-20-16)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,10-12,17,22H,8-9H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPVELCSUUJUFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=NC=CN=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2389302.png)

![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide](/img/structure/B2389303.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2389318.png)